3-エチルアゼチジン-3-オール; トリフルオロ酢酸

概要

説明

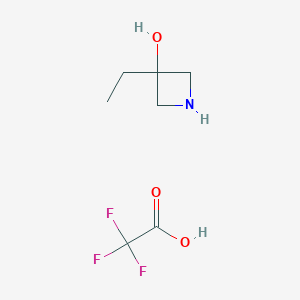

3-Ethylazetidin-3-ol; trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles, known for their strained ring structure and reactivity Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon, enhancing its acidity and stability

科学的研究の応用

Applications in Organic Synthesis

- Peptide Synthesis : TFA is extensively used in solid-phase peptide synthesis for the removal of protecting groups and cleavage of peptides from solid supports. This process is crucial for obtaining pure peptide products with desired biological activity .

- Protecting Group Chemistry : TFA facilitates the installation and removal of various protecting groups in organic synthesis, such as acetals and ethers. It acts as both a catalyst and a reagent, enabling selective reactions under mild conditions .

- Dehydration Reactions : The stability of trifluoroacetate allows for efficient dehydration of β-hydroxy carbonyls to α,β-unsaturated systems. This application is particularly useful in synthesizing complex organic molecules .

- Transition-Metal Catalysis : TFA serves as a counterion in transition-metal catalysis, enhancing reaction efficiency and selectivity. It has been employed in various oxidative coupling reactions and other transformations that require precise control over reaction conditions .

Analytical Applications

- HPLC Modifier : TFA is commonly used as an acidic modifier in high-performance liquid chromatography (HPLC). Its presence significantly influences the retention behavior of analytes, improving separation efficiency for zwitterionic and weakly basic compounds .

- Environmental Monitoring : Analytical methods have been developed to detect trace levels of TFA in environmental samples, including water and air. These methods are essential for assessing the ecological impact and persistence of TFA as a pollutant .

Case Study 1: Peptide Synthesis Optimization

In a study focusing on peptide synthesis, researchers demonstrated that varying TFA concentrations during the cleavage stage led to improved yields and purity of synthesized peptides. The optimal concentration was found to be around 0.1% TFA, which effectively removed protecting groups without compromising peptide integrity .

Case Study 2: HPLC Method Development

A research team investigated the effects of TFA concentration on the retention times of triazole derivatives during HPLC analysis. They found that increasing TFA concentration resulted in significant shifts in elution order, highlighting its role as a critical factor in method optimization for complex mixtures .

Toxicity and Environmental Impact

While TFA is widely used in synthetic applications, its environmental persistence raises concerns regarding toxicity to aquatic life and potential bioaccumulation. Studies have indicated varying levels of toxicity across different species, necessitating careful monitoring of TFA levels in industrial applications and environmental assessments .

作用機序

Target of Action

Azetidines, which are four-membered nitrogen-containing heterocycles, are often used in drug discovery due to their ability to mimic bioactive peptides .

Mode of Action

Without specific information on “3-Ethylazetidin-3-ol; trifluoroacetic acid”, it’s difficult to describe its exact mode of action. Azetidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Azetidines are often used in medicinal chemistry due to their ability to modulate various biochemical pathways .

Pharmacokinetics

Azetidines are often used in drug discovery due to their favorable pharmacokinetic properties .

Result of Action

Azetidines can modulate various biological processes, leading to therapeutic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .

生化学分析

Biochemical Properties

3-Ethylazetidin-3-ol; trifluoroacetic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, trifluoroacetic acid, a component of the compound, is known to be a strong acid and can act as a catalyst in certain biochemical reactions . The interactions between 3-ethylazetidin-3-ol; trifluoroacetic acid and biomolecules are primarily based on hydrogen bonding and electrostatic interactions, which can alter the conformation and function of the target molecules.

Cellular Effects

The effects of 3-ethylazetidin-3-ol; trifluoroacetic acid on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, trifluoroacetic acid can affect the pH of the cellular environment, leading to changes in enzyme activity and metabolic flux . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular functions and processes.

Molecular Mechanism

At the molecular level, 3-ethylazetidin-3-ol; trifluoroacetic acid exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, trifluoroacetic acid is known to inhibit certain enzymes by binding to their active sites and preventing substrate access . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can induce changes in gene expression by interacting with DNA and transcription factors, leading to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-ethylazetidin-3-ol; trifluoroacetic acid over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to 3-ethylazetidin-3-ol; trifluoroacetic acid has been shown to affect cellular function, with potential impacts on cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-ethylazetidin-3-ol; trifluoroacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including liver toxicity and reproductive toxicity, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

3-Ethylazetidin-3-ol; trifluoroacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in the citric acid cycle and glycolysis, leading to changes in energy production and metabolic balance . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can affect the levels of certain metabolites, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 3-ethylazetidin-3-ol; trifluoroacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, and it can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria . The distribution of 3-ethylazetidin-3-ol; trifluoroacetic acid within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and activity.

Subcellular Localization

The subcellular localization of 3-ethylazetidin-3-ol; trifluoroacetic acid is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with target biomolecules and exert its effects . The localization of 3-ethylazetidin-3-ol; trifluoroacetic acid can be influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments within the cell.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular nucleophilic displacement reaction, where a suitable leaving group is displaced by a nucleophile within the same molecule, forming the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3-ethylazetidin-3-ol; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form.

Types of Reactions:

Oxidation: 3-Ethylazetidin-3-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 3-ethylazetidin-3-ol to its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

Oxidation: Oxidized derivatives of 3-ethylazetidin-3-ol.

Reduction: Reduced forms of 3-ethylazetidin-3-ol.

Substitution: Substituted derivatives with various functional groups.

類似化合物との比較

Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity.

Trifluoroacetic Acid: A strong organic acid with three fluorine atoms, known for its acidity and stability.

3-Methylazetidin-3-ol: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: 3-Ethylazetidin-3-ol; trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid, resulting in a compound with enhanced reactivity and stability. The presence of the ethyl group further distinguishes it from other similar compounds, potentially influencing its chemical properties and applications.

生物活性

3-Ethylazetidin-3-ol; trifluoroacetic acid (TFA) is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Ethylazetidin-3-ol is a cyclic amine derivative, while trifluoroacetic acid is a strong organic acid. The combination of these two components results in unique chemical properties that may influence biological interactions.

The biological activity of 3-Ethylazetidin-3-ol; TFA is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroacetate moiety may enhance the compound's solubility and stability in biological systems, facilitating its interaction with target proteins.

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, impacting metabolic pathways crucial for cellular function.

- Receptor Modulation : The compound may also bind to receptors involved in neurotransmission, potentially influencing neurological functions .

Case Studies and Experimental Data

Several studies have investigated the biological effects of 3-Ethylazetidin-3-ol; TFA:

- Antimicrobial Activity : A study explored the antimicrobial properties of related azetidine derivatives, suggesting that structural modifications could enhance their efficacy against bacterial strains .

- Cytotoxicity : In vitro assays demonstrated that certain azetidine derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

| Study | Findings |

|---|---|

| Antimicrobial activity against specific bacterial strains | |

| Cytotoxic effects on cancer cell lines |

Pharmacological Applications

The pharmacological potential of 3-Ethylazetidin-3-ol; TFA has been explored in various contexts:

- Drug Development : Its structure suggests potential as a pharmacophore in drug development, particularly for conditions requiring enzyme modulation .

- Therapeutic Uses : Investigations into its therapeutic applications highlight its role as a precursor in synthesizing more complex medicinal compounds .

特性

IUPAC Name |

3-ethylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLZKRTSIMOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。